L-Alanyl-L-tyrosyl-L-methionyl-L-methionyl-L-glutamine
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Overview
Description
L-Alanyl-L-tyrosyl-L-methionyl-L-methionyl-L-glutamine is a peptide compound composed of five amino acids: L-alanine, L-tyrosine, L-methionine, and L-glutamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-tyrosyl-L-methionyl-L-methionyl-L-glutamine typically involves the stepwise coupling of the individual amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled in a specific sequence. After the coupling reactions, the protecting groups are removed to yield the final peptide .
Industrial Production Methods
Industrial production of peptides like this compound often employs solid-phase peptide synthesis (SPPS). This method involves anchoring the first amino acid to a solid resin and sequentially adding the remaining amino acids. Each addition involves deprotection, activation, and coupling steps. The final peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-tyrosyl-L-methionyl-L-methionyl-L-glutamine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents or alkylating agents.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
L-Alanyl-L-tyrosyl-L-methionyl-L-methionyl-L-glutamine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Alanyl-L-tyrosyl-L-methionyl-L-methionyl-L-glutamine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, the tyrosine residue can be phosphorylated, affecting signal transduction pathways. The methionine residues can undergo oxidation-reduction reactions, influencing cellular redox states .
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-tyrosine: A dipeptide with similar amino acid composition but lacking methionine and glutamine residues.
L-Alanyl-L-glutamine: A dipeptide with alanine and glutamine, used in nutritional supplements.
L-Tyrosyl-L-methionine: A dipeptide with tyrosine and methionine, studied for its antioxidant properties.
Uniqueness
L-Alanyl-L-tyrosyl-L-methionyl-L-methionyl-L-glutamine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties. The presence of multiple methionine residues allows for redox reactions, while the tyrosine residue enables phosphorylation, making this peptide versatile in various applications .
Properties
CAS No. |
920011-66-1 |
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Molecular Formula |
C27H42N6O8S2 |
Molecular Weight |
642.8 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C27H42N6O8S2/c1-15(28)23(36)33-21(14-16-4-6-17(34)7-5-16)26(39)31-18(10-12-42-2)24(37)30-19(11-13-43-3)25(38)32-20(27(40)41)8-9-22(29)35/h4-7,15,18-21,34H,8-14,28H2,1-3H3,(H2,29,35)(H,30,37)(H,31,39)(H,32,38)(H,33,36)(H,40,41)/t15-,18-,19-,20-,21-/m0/s1 |
InChI Key |
BXDZLCVWGZHRQB-JMMIECQRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)O)N |
Origin of Product |
United States |
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